

# Vegfr-2-IN-20: A Potent Kinase Inhibitor for Angiogenesis Research

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## Compound of Interest

Compound Name: Vegfr-2-IN-20

Cat. No.: B15579632

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process crucial for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathological conditions, most notably cancer, where it facilitates tumor growth, invasion, and metastasis. A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (VEGFR-2) playing a central role. Consequently, the inhibition of VEGFR-2 has emerged as a primary strategy in the development of anti-angiogenic therapies. **Vegfr-2-IN-20**, also identified in scientific literature as "Compound 7", is a potent small molecule inhibitor of VEGFR-2, demonstrating significant potential as a research tool to investigate the mechanisms of angiogenesis and to evaluate novel anti-angiogenic therapeutic strategies. This technical guide provides a comprehensive overview of **Vegfr-2-IN-20**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

## Mechanism of Action

**Vegfr-2-IN-20** exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR-2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream

signaling pathways, including the Phospholipase C- $\gamma$  (PLC $\gamma$ )/Protein Kinase C (PKC)/Mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are critical for promoting endothelial cell proliferation, migration, survival, and permeability – all essential processes for angiogenesis. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, **Vegfr-2-IN-20** prevents receptor autophosphorylation and the subsequent activation of these downstream signaling events, thereby effectively blocking the pro-angiogenic signals mediated by VEGF.

## Data Presentation

The inhibitory activity of **Vegfr-2-IN-20** has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against VEGFR-2 and other related kinases, as well as its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **Vegfr-2-IN-20**

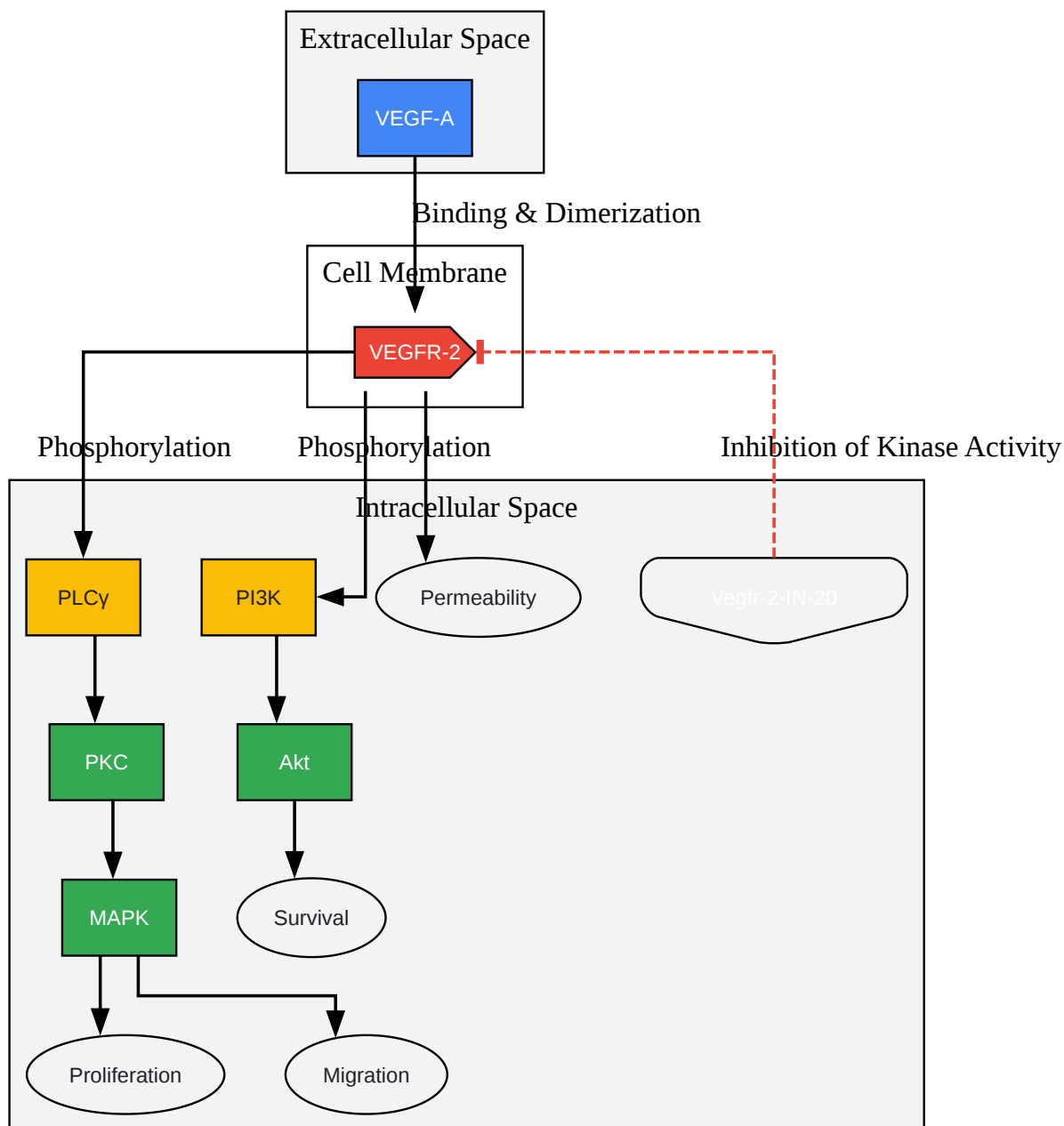
Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)
VEGFR-2	2.35[1]	Sorafenib	-
VEGFR-1	25.00[1]	-	-
VEGFR-3	45.00[1]	-	-
c-Met	57.80[1]	-	-
Tie-2	Significant Inhibition	-	-
EphB4	Significant Inhibition	-	-

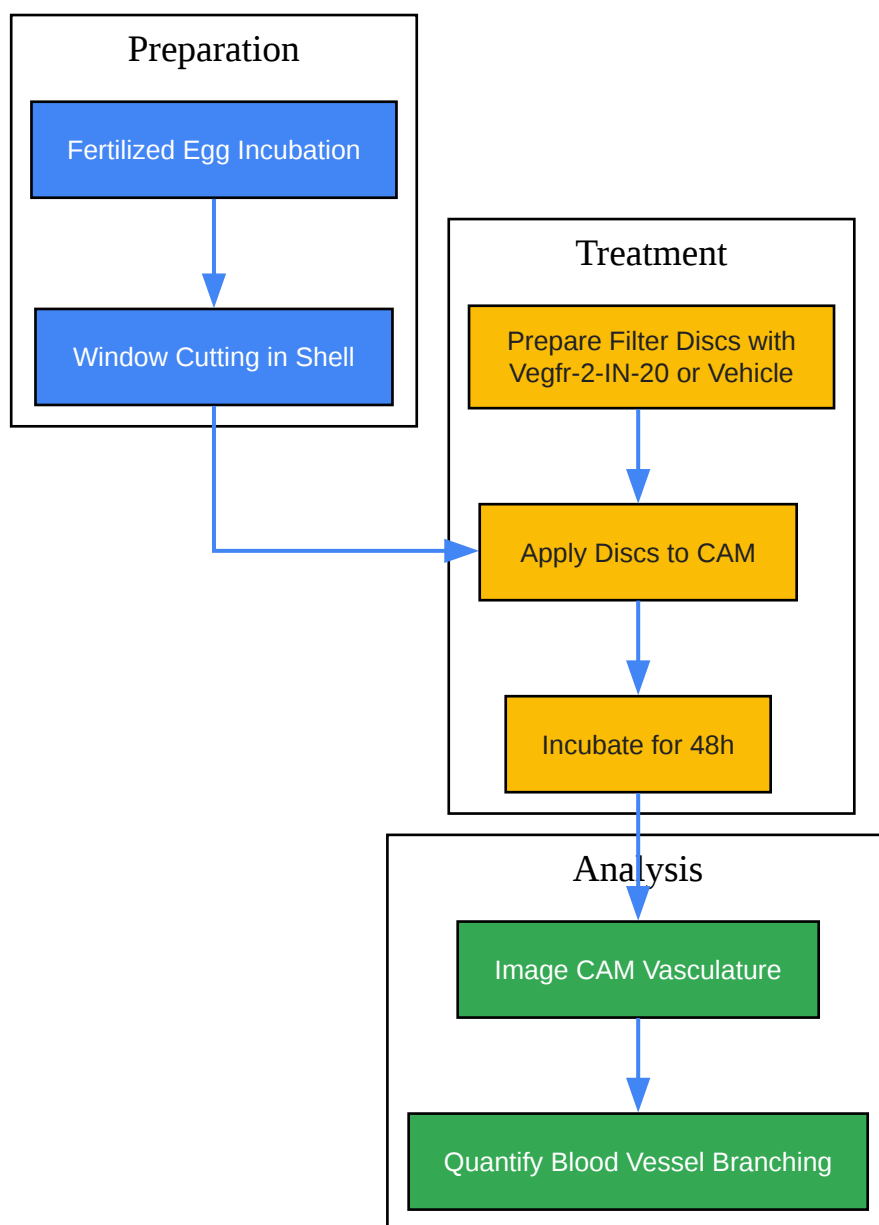
Table 2: Anti-proliferative Activity of **Vegfr-2-IN-20** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference Compound	IC50 (μM)
HepG2	Hepatocellular Carcinoma	-	Sorafenib	-
MCF-7	Breast Cancer	12.93[2]	Sorafenib	4.32[2]
HCT-116	Colon Cancer	11.52[2]	Sorafenib	7.28[2]

## Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.





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## References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]
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